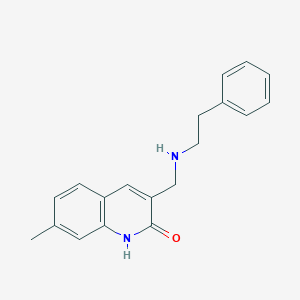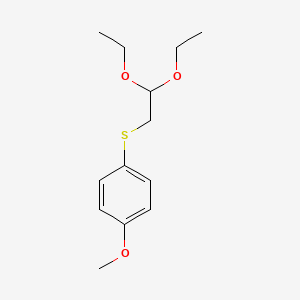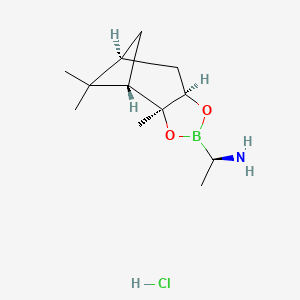![molecular formula C9H10ClN3 B3167422 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine CAS No. 919278-25-4](/img/structure/B3167422.png)
4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine
Übersicht
Beschreibung
4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine is a purine analog that inhibits the growth of bacteria by binding to the enzyme DNA gyrase . It has been shown to be effective against staphylococcus and Mycobacterium tuberculosis .
Synthesis Analysis
The synthesis of this compound involves the use of a microwave technique as a new and robust approach . This method allows for the preparation of this type of pyrrolo[3,2-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 .Molecular Structure Analysis
The molecular structure of this compound was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The compound contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Chemical Reactions Analysis
This compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Physical And Chemical Properties Analysis
This compound has a CAS Number of 84905-80-6 and a molecular weight of 153.57 . Its formula is C6H4ClN3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Potential Antibacterial Agents
4-Chloropyrrolo[2,3-d]pyrimidines, closely related to 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine, have been synthesized and used in creating tetrazolo[1,5-c]-pyrrolo[3,2-e]-pyrimidines and triazolo[1,5-c]pyrrolo[3,2-e]pyrimidines. These compounds have been considered for biological screening, potentially as antibacterial agents (Dave & Shah, 2002).
Nucleoside Analogs Synthesis
Research has been conducted on synthesizing N-5 ribofuranosyl-2,4-disubstituted pyrrolo[3,2-d]pyrimidine nucleosides, which are analogs of naturally occurring purine nucleosides like adenosine, inosine, and guanosine. These syntheses have involved variants of this compound as intermediates (Girgis, Robins & Cottam, 1990).
Antiproliferative and Antiviral Applications
Compounds derived from 4-chloro-5-substituted-7H-pyrrolo[2,3-d]pyrimidines have been studied for their antiproliferative and antiviral activities. Specific derivatives have shown inhibitory effects on cell growth and demonstrated activity against viruses like human cytomegalovirus and herpes simplex type 1 (Pudlo et al., 1990).
Anticancer Therapeutics
A series of N5-substituted pyrrolo[3,2-d]pyrimidines, related to this compound, have been investigated as potential anti-cancer therapeutics. These compounds have shown a strong correlation with known DNA alkylators and groove binders, indicating their potential as antiproliferative agents (Cawrse et al., 2019).
Pharmaceutical Synthesis
This compound derivatives have been used in pharmaceutical synthesis. The methods include one-pot reactions and isomerization processes that are both economical and environmentally friendly, demonstrating the compound's utility in drug development (Fischer & Misun, 2001).
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine is the enzyme DNA gyrase . This enzyme plays a crucial role in bacterial DNA replication, making it an effective target for antibacterial drugs .
Mode of Action
This compound interacts with its target by binding to the DNA gyrase enzyme . This binding prevents the enzyme from breaking down the bacterial DNA, thereby inhibiting bacterial growth . The compound also has antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Biochemical Pathways
It is known that the inhibition of dna gyrase disrupts dna replication, leading to the death of the bacteria .
Pharmacokinetics
The compound’s molecular weight of 15357 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The result of the action of this compound is the inhibition of bacterial growth. By binding to DNA gyrase, the compound prevents the breakdown of bacterial DNA, effectively stopping DNA replication and leading to the death of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound exhibits stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .
Safety and Hazards
The compound is classified as Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A, and STOT SE 3 according to GHS-US . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety precautions should be taken during production, storage, transportation, and usage to prevent contact, inhalation, and fire hazards .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Chloro-5-isopropyl-5H-pyrrolo[3,2-d]pyrimidine has been found to interact with several enzymes and proteins. It binds to the enzyme DNA gyrase, preventing it from breaking down bacterial DNA . This compound also exhibits antimycobacterial activity due to its ability to bind to the enzyme RNA polymerase .
Cellular Effects
The effects of this compound on cells have been studied in vitro against several human cancer cell lines . It has been found to exert cytotoxic effects, influencing cell function and impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . For instance, it has shown promising binding affinities against Bcl2 anti-apoptotic protein . It also influences the expression of several genes, including P53, BAX, DR4, and DR5 .
Temporal Effects in Laboratory Settings
It is known that this compound has a significant impact on cellular function, with long-term effects observed in in vitro studies .
Eigenschaften
IUPAC Name |
4-chloro-5-propan-2-ylpyrrolo[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(13)9(10)12-5-11-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMDSMZZOKWMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30844191 | |
| Record name | 4-Chloro-5-(propan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30844191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
919278-25-4 | |
| Record name | 4-Chloro-5-(propan-2-yl)-5H-pyrrolo[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30844191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![C-[4-(3,5-Dimethyl-phenyl)-tetrahydro-pyran-4-yl]-methylamine](/img/structure/B3167339.png)
![N-[(2-fluorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-6-amine](/img/structure/B3167344.png)
![2-[(3-Amino-benzyl)-(2-hydroxy-ethyl)-amino]-ethanol](/img/structure/B3167349.png)
![2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol](/img/structure/B3167351.png)







![4-chloro-5-(2-methoxyethyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3167417.png)
![2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline](/img/structure/B3167421.png)
![N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3167425.png)